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Compound of Interest

Compound Name: 3-Chlorotetrahydrofuran

Cat. No.: B094208 Get Quote

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for 3-Chlorotetrahydrofuran, a vital heterocyclic compound in organic synthesis and drug

development. This document is intended for researchers, scientists, and professionals in the

pharmaceutical and chemical industries, offering a detailed analysis of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction
3-Chlorotetrahydrofuran (C₄H₇ClO) is a substituted cyclic ether with a molecular weight of

106.55 g/mol .[1][2] Its structure, featuring a chiral center at the C-3 position, makes it a

valuable building block in the synthesis of complex organic molecules. Understanding its

spectroscopic signature is paramount for reaction monitoring, quality control, and structural

elucidation of its derivatives. This guide provides a detailed interpretation of its NMR, IR, and

MS spectra, based on established principles and data from analogous compounds, to offer a

predictive and practical framework for laboratory applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 3-Chlorotetrahydrofuran, both ¹H and ¹³C NMR provide critical

information about its structure.

¹H NMR Spectroscopy
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The proton NMR spectrum of 3-Chlorotetrahydrofuran is predicted to exhibit a complex

pattern of multiplets due to the diastereotopic nature of the methylene protons and spin-spin

coupling between adjacent protons.

Experimental Protocol:

A standard ¹H NMR spectrum can be acquired on a 300 or 500 MHz spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of 3-Chlorotetrahydrofuran in 0.6-0.7

mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

Instrument Setup: Tune and shim the spectrometer to ensure optimal resolution.

Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio.

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at

7.26 ppm).

Predicted ¹H NMR Data:

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

H-3 4.3 - 4.5 Quintet (or tt)
J(H3,H2) ≈ 6-8 Hz,

J(H3,H4) ≈ 6-8 Hz

H-2a, H-2b 3.8 - 4.1 m -

H-5a, H-5b 3.7 - 3.9 m -

H-4a, H-4b 2.1 - 2.4 m -

Interpretation:

H-3: The proton attached to the carbon bearing the chlorine atom is expected to be the most

deshielded due to the electron-withdrawing effect of the chlorine. It will appear as a multiplet,

likely a quintet or a triplet of triplets, due to coupling with the adjacent methylene protons at

C-2 and C-4.
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H-2 and H-5: The protons on the carbons adjacent to the oxygen atom (C-2 and C-5) are

also deshielded. The protons on each of these carbons are diastereotopic, meaning they are

chemically non-equivalent and will have different chemical shifts, leading to complex

multiplets.

H-4: The protons on C-4 are expected to be the most shielded among the methylene groups,

appearing as a complex multiplet further upfield.

The exact chemical shifts and coupling constants can be influenced by the solvent and the

conformation of the tetrahydrofuran ring. For a definitive assignment, two-dimensional NMR

techniques such as COSY and HSQC would be invaluable.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of chemically distinct carbon atoms

and their electronic environment.

Experimental Protocol:

A standard ¹³C NMR spectrum can be acquired on the same spectrometer used for ¹H NMR.

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is

typically required for ¹³C NMR compared to ¹H NMR.

Acquisition: A proton-decoupled pulse sequence is standard, which results in singlets for

each carbon atom. A sufficient number of scans is necessary to achieve a good signal-to-

noise ratio.

Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16

ppm).

Predicted ¹³C NMR Data:
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-3 60 - 65

C-2 70 - 75

C-5 68 - 72

C-4 35 - 40

Interpretation:

C-3: The carbon directly attached to the electronegative chlorine atom is expected to be

significantly deshielded and will appear downfield.

C-2 and C-5: The carbons bonded to the oxygen atom will also be deshielded and appear in

a similar region. C-2 may be slightly more deshielded than C-5 due to the beta-effect of the

chlorine atom.

C-4: The C-4 carbon, being further from the electron-withdrawing groups, will be the most

shielded and appear at the highest field.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol:

Sample Preparation: The spectrum can be obtained from a neat liquid sample placed

between two salt plates (e.g., NaCl or KBr) or as a thin film on a single salt plate.

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the clean salt plates should be taken first and subtracted from the

sample spectrum.

Predicted IR Absorption Bands:
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Wavenumber (cm⁻¹) Intensity Assignment

2980 - 2850 Strong C-H stretching (alkane)

1470 - 1450 Medium C-H bending (scissoring)

1100 - 1050 Strong C-O-C stretching (cyclic ether)

850 - 550 Medium-Strong C-Cl stretching

Interpretation:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of sp³ C-

H stretching vibrations.[3]

C-H Bending: Medium intensity bands around 1450-1470 cm⁻¹ correspond to the scissoring

(bending) vibrations of the CH₂ groups.[3]

C-O-C Stretching: A strong, characteristic absorption band in the 1050-1100 cm⁻¹ region is

indicative of the C-O-C stretching vibration of the cyclic ether.

C-Cl Stretching: The presence of a carbon-chlorine bond is confirmed by a medium to strong

absorption in the fingerprint region, typically between 550 and 850 cm⁻¹.[4][5]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can aid in its identification and structural elucidation.

Experimental Protocol:

Ionization: Electron Ionization (EI) is a common method for volatile compounds like 3-
Chlorotetrahydrofuran.

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., a quadrupole).

Detection: The abundance of each ion is recorded to generate the mass spectrum.
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Predicted Mass Spectrum Fragmentation:

m/z Proposed Fragment Notes

106/108 [C₄H₇ClO]⁺˙

Molecular ion (M⁺˙). The M+2

peak with ~1/3 intensity of the

M⁺˙ peak is due to the ³⁷Cl

isotope.

71 [C₄H₇O]⁺ Loss of Cl radical.

43 [C₂H₃O]⁺ or [C₃H₇]⁺ Common fragment in ethers.

42 [C₃H₆]⁺˙ Loss of HCl and CH₂O.

Interpretation:

Molecular Ion: The molecular ion peak (M⁺˙) is expected at m/z 106. A characteristic feature

of chlorine-containing compounds is the presence of an M+2 peak at m/z 108 with an

intensity of approximately one-third that of the M⁺˙ peak, corresponding to the natural

abundance of the ³⁷Cl isotope.

Loss of Chlorine: A prominent fragmentation pathway is the loss of a chlorine radical to form

a cation at m/z 71.

Ring Cleavage: The tetrahydrofuran ring can undergo various cleavage pathways. Alpha-

cleavage (cleavage of the C-C bond adjacent to the oxygen) is a common fragmentation

pattern for ethers.[6][7] This can lead to the formation of smaller fragments. For instance, a

fragment at m/z 43 is commonly observed.

Rearrangements: Rearrangement reactions can also occur, leading to the elimination of

neutral molecules such as HCl.

Visualization of Spectroscopic Relationships
The following diagram illustrates the relationship between the structure of 3-
Chlorotetrahydrofuran and its key spectroscopic features.
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3-Chlorotetrahydrofuran Structure

NMR SpectroscopyIR Spectroscopy

Mass Spectrometry

C₄H₇ClO

¹H NMR
- H-3: ~4.4 ppm

- H-2,5: ~3.7-4.1 ppm
- H-4: ~2.2 ppm

Proton Environment

¹³C NMR
- C-3: ~62 ppm

- C-2,5: ~70 ppm
- C-4: ~37 ppm

Carbon Skeleton

Key IR Bands (cm⁻¹)
- C-H stretch: ~2900

- C-O-C stretch: ~1070
- C-Cl stretch: ~700

Functional Groups

Key MS Fragments (m/z)
- M⁺˙: 106/108
- [M-Cl]⁺: 71

- Other fragments: 43, 42

Molecular Weight & Fragmentation

Click to download full resolution via product page

Caption: Correlation of 3-Chlorotetrahydrofuran's structure with its spectroscopic data.

Conclusion
This technical guide provides a detailed, albeit predictive, analysis of the NMR, IR, and MS

spectroscopic data for 3-Chlorotetrahydrofuran. The interpretations are grounded in

fundamental spectroscopic principles and data from structurally related compounds. While this

guide serves as a robust reference, it is crucial for researchers to confirm these predictions with

experimental data for their specific samples. The provided protocols offer a starting point for

acquiring high-quality spectra. A thorough understanding of this data is essential for any

scientist working with this versatile chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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